(3-Iodophenyl)methanesulfonyl chloride
Overview
Description
“(3-Iodophenyl)methanesulfonyl chloride” is a chemical compound that is used for pharmaceutical testing . It is an organosulfur compound, which is a class of organic compounds that contain sulfur .
Molecular Structure Analysis
The molecular structure of methanesulfonyl chloride, a related compound, consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group (CH3SO2), is bound to a single chlorine (Cl) atom . The specific molecular structure of “this compound” is not provided in the available sources.Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The specific chemical reactions involving “this compound” are not detailed in the available sources.Physical and Chemical Properties Analysis
Methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . Its molar mass is 114.54 g·mol−1, and it has a density of 1.480 g/cm3 . The specific physical and chemical properties of “this compound” are not provided in the available sources.Scientific Research Applications
Electrochemical Applications
Methanesulfonyl chloride (MSC) is used in the formation of room temperature ionic liquids with AlCl3, demonstrating significant potential in electrochemical applications. For instance, sodium can be reversibly intercalated into vanadium pentoxide films prepared by the sol–gel route in a MSC-AlCl3 electrolyte. This process highlights the utility of MSC in enhancing the electrochemical properties of potential cathode materials for battery technologies (Su, L., Winnick, J., & Kohl, P., 2001).
Halogen Bonding and Anion Recognition
In the realm of supramolecular chemistry, methanesulfonyl derivatives have been leveraged for their ability to polarize iodine halogen bonding units, thereby enabling strong halide recognition in polar media. This application is crucial for the development of arylethynyl anion receptors that can bind halides, further probing the structure-property relationship of well-polarized yet under-explored halogen bonding systems (Lohrman, J. et al., 2019).
Radiopharmaceutical Development
The synthesis of no-carrier-added [11C]methanesulfonyl chloride as a new labeling agent opens new avenues in radiopharmaceutical development, especially for positron emission tomography (PET). This application underscores the role of MSC in the field of diagnostic medicine and molecular imaging, offering a pathway for the development of novel PET radiopharmaceuticals (McCarron, J. A. & Pike, V. W., 2003).
Organic Synthesis
Methanesulfonyl chloride is employed in the sulfenylation of C(sp2)–H bonds, facilitating the synthesis of indole 3-sulfenylether molecules. This showcases its utility in metal- and base-free syntheses, where MSC acts as an electrophile in the efficient generation of a variety of aryl-/alkylthioindoles (Kumaraswamy, G., Raju, R., & Narayanarao, V., 2015).
Avoiding Genotoxic Reagents
In pharmaceutical chemistry, MSC is used to avoid genotoxic reagents and byproducts in the synthesis of compounds like dofetilide. The Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides highlights the chemical's role in creating safer synthesis routes for pharmaceutical compounds, eliminating concerns over genotoxic impurities (Rosen, B. R. et al., 2011).
Safety and Hazards
Methanesulfonyl chloride is classified as highly toxic and corrosive. It is a lachrymator, meaning it can cause tearing, and it may be corrosive to metals . It is also harmful if swallowed or in contact with skin, and fatal if inhaled . The specific safety and hazard information for “(3-Iodophenyl)methanesulfonyl chloride” is not detailed in the available sources.
Mechanism of Action
Target of Action
It is known that methanesulfonyl chloride, a related compound, is highly reactive and can interact with a variety of biological molecules .
Mode of Action
Methanesulfonyl chloride, a similar compound, is known to be an electrophile, functioning as a source of the “ch3so2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .
Biochemical Pathways
Methanesulfonyl chloride, a related compound, is known to be involved in various reactions such as substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Result of Action
Methanesulfonyl chloride, a related compound, is known to be highly toxic and corrosive . It is corrosive to the eyes, skin, and respiratory tract and is toxic if swallowed or in contact with skin .
Action Environment
Methanesulfonyl chloride, a related compound, is known to react with water and steam, producing toxic and corrosive fumes including hydrogen chloride . It also reacts violently with bases including ammonia and many other substances .
Properties
IUPAC Name |
(3-iodophenyl)methanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYCOHVQIFJXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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